molecular formula C10H8IN3O4 B1507959 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester CAS No. 885281-38-9

3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

Cat. No. B1507959
CAS RN: 885281-38-9
M. Wt: 361.09 g/mol
InChI Key: NRLJEUJCVVCUSH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-A]pyridine consists of a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science and medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-A]pyridine compounds can undergo various chemical reactions. For instance, condensation of two molecules of pyridine-2-carboxaldehyde, in the presence of MnCl2 and ammonium diethyldithiophosphate, can produce Mn (II) complexes containing 3-(pyridin-2-yl)imidazo[1,5-A]pyridines .

Mechanism of Action

While the specific mechanism of action for “3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester” is not available, some imidazo[1,2-A]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-A]pyridine compounds have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold and have shown significant activity against MDR-TB and XDR-TB . Therefore, the development of new imidazo[1,2-A]pyridine compounds and the exploration of their potential applications in medicinal chemistry could be a promising direction for future research .

properties

IUPAC Name

ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O4/c1-2-18-10(15)8-9(11)13-6(12-8)4-3-5-7(13)14(16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJEUJCVVCUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723015
Record name Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

CAS RN

885281-38-9
Record name Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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